1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole
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Description
The compound “1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 5-position and a 3,4-dichlorophenylmethyl group at the 1-position. Additionally, it has a nitro group attached, which could potentially make the compound reactive .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could potentially introduce some polarity into the molecule. The dichlorophenylmethyl group is a bulky substituent that could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The dichlorophenylmethyl group might also participate in reactions, particularly if conditions for a substitution reaction are met .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the nitro group could affect its acidity, reactivity, and potential to form hydrogen bonds .Mechanism of Action
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)10(13)5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMMZVWBRUZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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